

Mass spectrometry of 1,2,3,4-Tetrahydro-1,5-naphthyridine derivatives

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Compound of Interest

Compound Name: 1,2,3,4-Tetrahydro-1,5-naphthyridine

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An In-depth Technical Guide to the Mass Spectrometry of **1,2,3,4-Tetrahydro-1,5-naphthyridine** Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of **1,2,3,4-tetrahydro-1,5-naphthyridine** derivatives. These nitrogen heterocyclic compounds are of significant interest in medicinal chemistry and drug development.^[1] Understanding their behavior under mass spectrometric conditions is crucial for their identification, characterization, and quantification in various matrices.

Introduction to 1,2,3,4-Tetrahydro-1,5-naphthyridines

The **1,2,3,4-tetrahydro-1,5-naphthyridine** core consists of two fused pyridine rings where one is partially saturated.^[2] This structural motif is a key component in a variety of biologically active compounds. The nitrogen atoms in the scaffold provide sites for chemical modification, allowing for the creation of large libraries of derivatives for drug discovery.^[3] The analysis of these compounds is essential, and mass spectrometry stands out as a primary tool for this purpose due to its sensitivity and specificity.

Principles of Mass Spectrometry for Heterocyclic Compounds

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the analysis of nitrogen-containing heterocyclic compounds like **1,2,3,4-tetrahydro-1,5-naphthyridine** derivatives, several ionization techniques are commonly employed.

- **Electron Ionization (EI):** This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M^+) and extensive fragmentation.[4][5] The resulting fragmentation patterns are highly reproducible and are useful for structural elucidation.
- **Electrospray Ionization (ESI):** A soft ionization technique where ions are generated from a solution. It is particularly useful for polar and thermally labile molecules.[6] For nitrogen heterocycles, protonation often occurs, leading to the formation of $[M+H]^+$ ions with minimal fragmentation.
- **Atmospheric Pressure Chemical Ionization (APCI):** Another soft ionization technique that is suitable for a wide range of low molecular weight analytes.[4] It often produces protonated molecules ($[M+H]^+$) and can provide information on intact molecular species.[4]

Experimental Protocols

Detailed experimental protocols are essential for the reproducible analysis of **1,2,3,4-tetrahydro-1,5-naphthyridine** derivatives. Below are generalized methodologies based on common practices for nitrogen-containing heterocyclic compounds.

Sample Preparation

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), samples are typically dissolved in a volatile organic solvent. Derivatization may be necessary for compounds with polar functional groups to increase their volatility. For Liquid Chromatography-Mass Spectrometry (LC-MS), samples are dissolved in a solvent system compatible with the mobile phase, such as methanol, acetonitrile, or water, often with a small amount of acid (e.g., formic acid) to promote protonation for ESI.

Instrumentation and Analytical Conditions

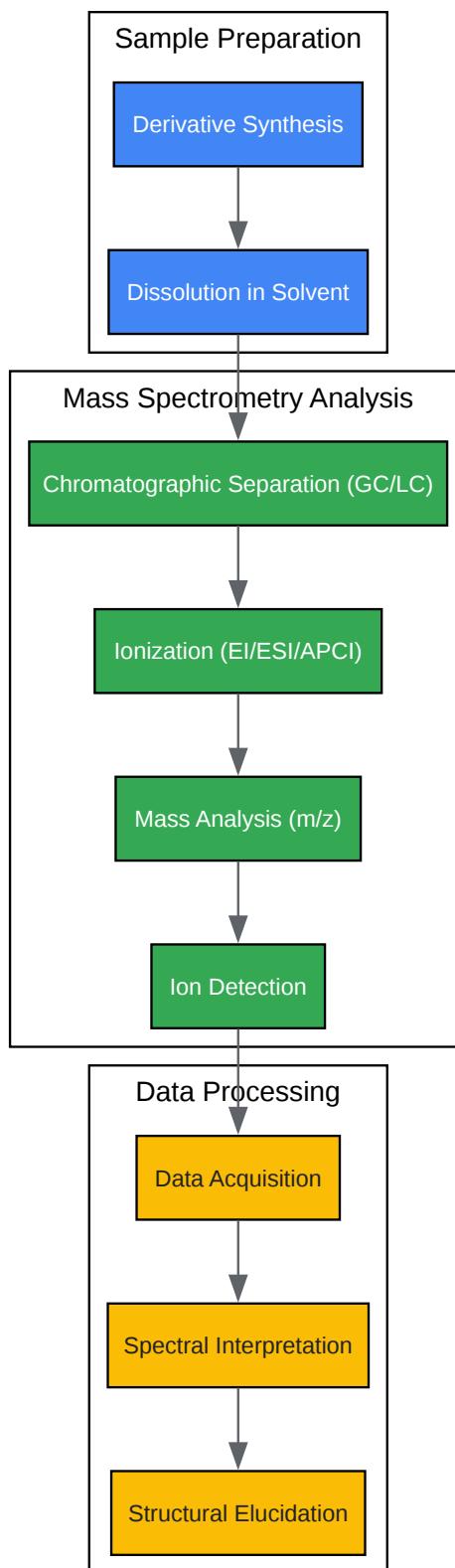
The choice of instrumentation depends on the analytical goal. High-resolution mass spectrometers like Orbitrap or Time-of-Flight (TOF) analyzers are used for accurate mass measurements to determine elemental composition.

Table 1: Example GC-MS and LC-MS Methodologies

Parameter	GC-EI-MS	LC-ESI-MS
Chromatography System	Gas Chromatograph	High-Performance Liquid Chromatograph
Column	TraceGOLD TG-5SILMS (or similar)	Mixed-mode or C18 reverse-phase
Ionization Source	Electron Ionization (EI)	Electrospray Ionization (ESI)
Ionization Energy	70 eV	N/A
ESI Source Voltage	N/A	~3 kV
Mass Analyzer	Quadrupole, TOF, or Orbitrap	Quadrupole, TOF, or Orbitrap
Scan Range (m/z)	50-800	50-800
Source Temperature	200-250 °C	350 °C

Note: These are generalized parameters and should be optimized for specific analytes.

Below is a diagram illustrating a general experimental workflow for the mass spectrometric analysis of these derivatives.

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General experimental workflow for MS analysis.

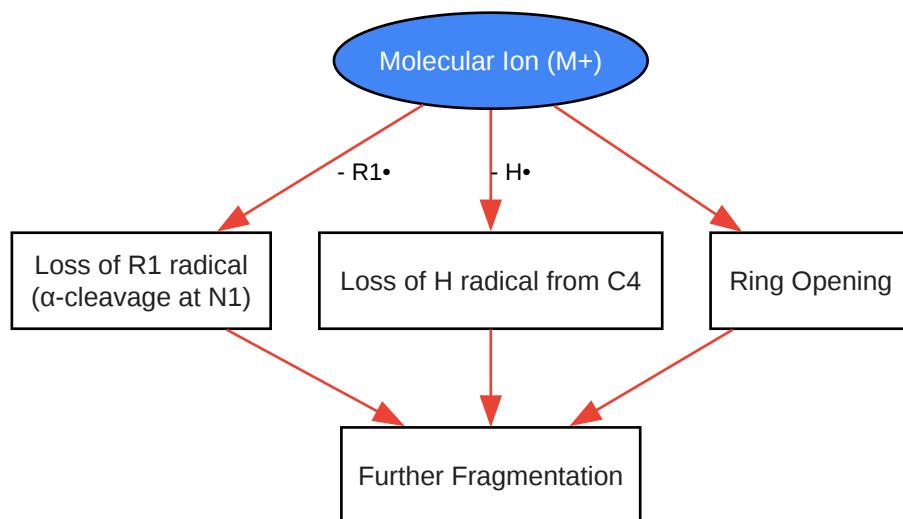
Fragmentation Patterns of 1,2,3,4-Tetrahydro-1,5-naphthyridine Derivatives

The fragmentation of **1,2,3,4-tetrahydro-1,5-naphthyridine** derivatives under electron ionization (EI) is expected to follow patterns characteristic of nitrogen-containing heterocyclic and aliphatic amine compounds.^{[7][8]} The molecular ion peak is typically observed, and its odd or even mass can indicate the presence of nitrogen atoms according to the nitrogen rule.

Key fragmentation pathways include:

- Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines.^[8] For the tetrahydro-1,5-naphthyridine core, this involves the cleavage of the C-C bond adjacent to a nitrogen atom. For the N1 nitrogen, this would be the C8a-C4a bond or a bond to a substituent on N1. For the N5 nitrogen, this is less likely due to its aromatic nature.
- Loss of Substituents: Substituents on the tetrahydro-pyridine ring or the N1 atom can be lost as radicals.
- Ring Fission: The saturated ring can undergo fission, leading to the formation of various smaller fragments.
- Retro-Diels-Alder (RDA) Reaction: While more common in other cyclic systems, an RDA-type fragmentation could occur in the saturated ring, leading to the expulsion of a neutral molecule.

The following diagram illustrates the logical relationships in the fragmentation of a generic 1-substituted **1,2,3,4-tetrahydro-1,5-naphthyridine**.



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Generalized fragmentation pathways.

Quantitative Fragmentation Data

While specific, comprehensive fragmentation data for a wide range of **1,2,3,4-tetrahydro-1,5-naphthyridine** derivatives is not readily available in a single source, data from related nitrogen heterocyclic compounds can provide insights. For the parent **1,2,3,4-tetrahydro-1,5-naphthyridine** (C₈H₁₀N₂, MW: 134.18), the following table outlines expected major fragments under EI-MS based on general fragmentation rules.

Table 2: Predicted Major Fragments for **1,2,3,4-Tetrahydro-1,5-naphthyridine**

m/z	Proposed Fragment	Notes
134	[M]+•	Molecular Ion
133	[M-H]+	Loss of a hydrogen radical, likely from C4.
119	[M-CH3]+	Loss of a methyl radical (if substituted).
105	[M-C2H5]+ or [M-N2H3]+	Fragmentation of the saturated ring.
92	[C6H6N]+	Fragment corresponding to the pyridine ring with a side chain.
78	[C5H4N]+	Pyridine fragment.

Note: The relative intensities of these peaks would depend on the specific structure of the derivative and the MS conditions.

Applications in Drug Development

The mass spectrometric techniques described are crucial in various stages of drug development:

- Compound Identification and Confirmation: Confirming the identity of newly synthesized derivatives.
- Metabolite Identification: Identifying the metabolites of drug candidates in biological samples.
- Pharmacokinetic Studies: Quantifying the drug and its metabolites over time to understand its absorption, distribution, metabolism, and excretion (ADME) properties.
- Purity Analysis: Assessing the purity of active pharmaceutical ingredients (APIs).

Conclusion

Mass spectrometry is an indispensable tool for the analysis of **1,2,3,4-tetrahydro-1,5-naphthyridine** derivatives. A combination of ionization techniques, including EI for structural

elucidation and ESI or APCI for molecular weight determination, provides a comprehensive analytical workflow. Understanding the characteristic fragmentation patterns is key to the successful application of mass spectrometry in the research and development of drugs based on this important heterocyclic scaffold. Further research into the detailed fragmentation of a wider range of these derivatives would be beneficial to the scientific community.

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